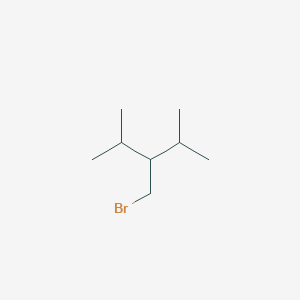

3-(溴甲基)-2,4-二甲基戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “3-(Bromomethyl)-2,4-dimethylpentane” belong to a class of organic compounds known as alkyl halides. They contain a halogen atom (in this case, bromine) attached to an alkyl group .

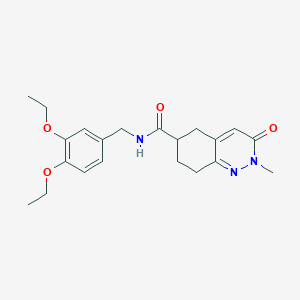

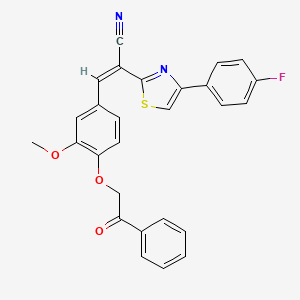

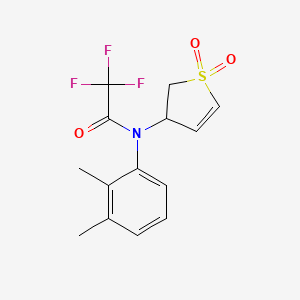

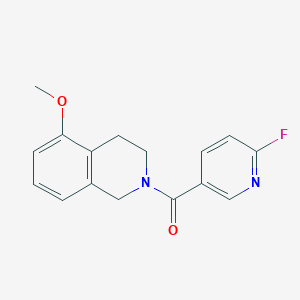

Molecular Structure Analysis

The molecular structure of a compound like “3-(Bromomethyl)-2,4-dimethylpentane” would consist of a pentane backbone with two methyl groups attached to the 2nd and 4th carbons and a bromomethyl group attached to the 3rd carbon .Chemical Reactions Analysis

Alkyl halides are known to undergo various types of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “3-(Bromomethyl)-2,4-dimethylpentane” would undergo are not specified in the literature.科学研究应用

Synthesis of Block Copolymers

“3-(Bromomethyl)-2,4-dimethylpentane” can be utilized in the synthesis of block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This process allows for the creation of poly(styrene-b-methyl methacrylate) block copolymers, which have significant applications in materials science, particularly in creating novel materials with tailored properties .

Organic Building Blocks

This compound serves as an organic building block for the preparation of beta-substituted acrylates . These acrylates are crucial in the production of polymers with specific functionalities that are used in coatings, adhesives, and sealants .

Synthesis of Beta-Lactams

Beta-lactams, which form the core of several antibiotic drugs, can be synthesized through the cyclization of amides derived from “3-(Bromomethyl)-2,4-dimethylpentane”. This application is vital in pharmaceutical research for developing new antibacterial agents .

Inhibitor for Collagen Synthesis

In medical research, derivatives of “3-(Bromomethyl)-2,4-dimethylpentane” can act as inhibitors for collagen synthesis. This has potential applications in the treatment of fibrotic diseases and in controlling excessive scar tissue formation .

Study of Potassium Channels

The compound is employed in neuroscience to study potassium channels and their functions. Understanding these channels is essential for developing treatments for neurological disorders .

Alpha-Tocotrienol Metabolism

It also serves as an inhibitor in the study of alpha-tocotrienol metabolism. Alpha-tocotrienol is a form of Vitamin E, and its metabolism is significant in understanding its role in human health and disease .

作用机制

Target of Action

Brominated compounds are known to interact with various biological targets, including proteins and enzymes, which can lead to changes in cellular functions .

Mode of Action

Brominated compounds are known to participate in various chemical reactions, such as suzuki–miyaura coupling . This process involves a palladium-catalyzed cross-coupling reaction, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Brominated compounds can potentially affect various metabolic pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of similar compounds can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Brominated compounds can potentially cause various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

属性

IUPAC Name |

3-(bromomethyl)-2,4-dimethylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVJELFGOVIAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,4-dimethylpentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)